
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate (FMC) is a carbamate compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. FMC is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to acting as a drug or biocatalyst. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMC are all discussed in
Mécanisme D'action
The mechanism of action for tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is still being studied, but it is believed to involve a number of factors. tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is thought to interact with certain cell receptors and enzymes, which can lead to a variety of biochemical or physiological effects. It is also believed to interact with certain proteins and DNA, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied for its potential effects on the body. Studies have shown that tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate can affect the activity of certain enzymes, proteins, and DNA, which can lead to changes in gene expression and other cellular processes. tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has also been studied for its potential effects on the immune system, with studies showing that it can modulate the activity of certain immune cells. Additionally, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied for its potential effects on the nervous system, with studies showing that it can modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has a number of advantages and limitations when used in lab experiments. One advantage is that tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is relatively stable and can be stored for long periods of time without degrading. Additionally, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate is relatively easy to synthesize and can be used in a variety of applications. However, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate can be toxic in high concentrations and can cause adverse effects if not used properly.
Orientations Futures
The potential future directions for tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate are vast and varied. One potential direction is to use tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate as a drug for treating cancer and other diseases. Another potential direction is to use tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate as a biocatalyst for producing useful enzymes and other compounds. Additionally, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate could be used as a tool for studying gene expression and other cellular processes. Finally, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate could be used as a tool for modulating the activity of certain neurotransmitters and immune cells.
Méthodes De Synthèse
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate can be synthesized through a variety of methods, but the most common method is via a reaction between tert-butyl alcohol and 2-fluoro-5-methoxy pyridine-4-carbamate. The reaction is usually conducted in an anhydrous solvent such as dichloromethane, with a base such as triethylamine or sodium hydroxide. The reaction is usually conducted at room temperature and can take up to several hours to complete.
Applications De Recherche Scientifique
Tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied extensively in the fields of medicine, chemistry, and biotechnology. In medicine, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied as a potential drug for treating cancer and other diseases. In chemistry, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied as a potential catalyst for synthesizing other compounds. In biotechnology, tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate has been studied as a potential biocatalyst for producing useful enzymes and other compounds.
Propriétés
IUPAC Name |
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-7-5-9(12)13-6-8(7)16-4/h5-6H,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJPLMRFCNTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate | |
CAS RN |
2138420-12-7 |
Source


|
| Record name | tert-butyl N-(2-fluoro-5-methoxypyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

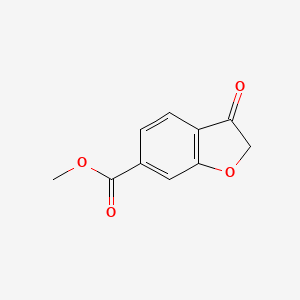
![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)

![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)
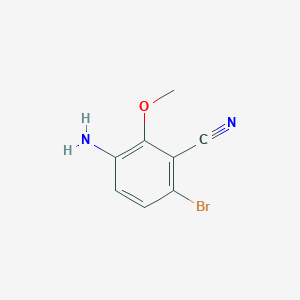
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
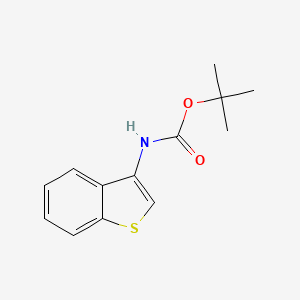
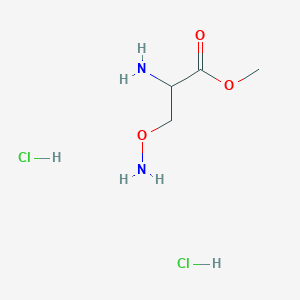
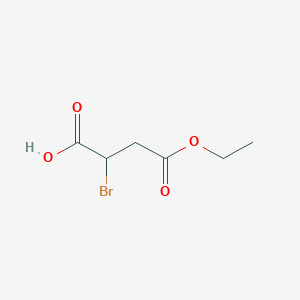
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
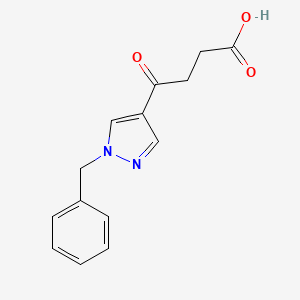
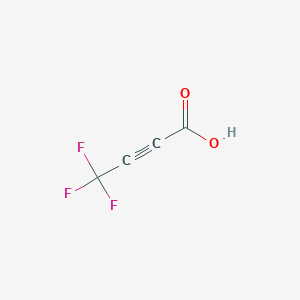
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)